molecular formula C23H21N5OS B3462567 N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B3462567
M. Wt: 415.5 g/mol
InChI Key: GBMGCAYYUBMCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound with the molecular formula C23H21N5OS and a molecular weight of 415.51 g/mol . This acetamide derivative features a 1,2,4-triazole ring system, a core structure known to be of significant interest in medicinal chemistry . Compounds containing the 1,2,4-triazole scaffold, often functionalized with phenyl and pyridyl substituents, are frequently investigated for their diverse biological activities and have been reported in scientific literature to exhibit pharmacological properties such as enzyme inhibition . Researchers utilize this chemical entity as a key intermediate or building block in the synthesis of more complex molecules, as well as a candidate for in vitro screening in various biochemical assays to explore new therapeutic applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-12-17(2)14-19(13-16)25-21(29)15-30-23-27-26-22(18-8-10-24-11-9-18)28(23)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGCAYYUBMCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant activity against various bacterial and fungal strains. The presence of the pyridine and triazole moieties enhances their interaction with biological targets, making them promising candidates for new antimicrobial agents .

Anticancer Potential
The triazole derivatives have also shown promise in anticancer research. Studies have demonstrated that modifications to the triazole ring can lead to compounds with selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Research has focused on altering substituents on the phenyl and pyridine rings to enhance binding affinity and efficacy against specific targets. These studies often utilize molecular docking simulations to predict interactions with key biological macromolecules .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the generation of various derivatives. These derivatives can be tailored for specific biological activities or improved pharmacokinetic properties. For instance, variations in the alkyl groups or functional groups attached to the triazole can significantly influence the compound's solubility and stability .

Crystallographic Studies

Crystallographic analysis has provided insights into the molecular geometry and bonding characteristics of this compound. Detailed studies reveal that the bond lengths and angles within the triazole ring are consistent with theoretical predictions, confirming the stability of its structure under physiological conditions. Such data is essential for understanding how structural features relate to biological activity .

Case Studies and Experimental Findings

Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of triazole derivatives were synthesized based on the core structure of N-(3,5-Dimethylphenyl)-2-((4-phenyldisulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol)acetamide. These compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that specific modifications led to enhanced antimicrobial activity compared to existing treatments.

Case Study 2: Anticancer Activity
Another study explored the anticancer properties of modified triazoles derived from N-(3,5-Dimethylphenyl)-2-thioacetamide in various cancer cell lines. The findings demonstrated that certain derivatives induced apoptosis more effectively than standard chemotherapeutics, highlighting their potential as alternative cancer treatments .

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogues, focusing on structural variations, synthesis strategies, and inferred biological implications.

Structural Variations and Key Differences

Compound Name Acetamide Substituent Triazole 4-Position Triazole 5-Position Notable Features
Target Compound 3,5-Dimethylphenyl Phenyl Pyridin-4-yl Balanced lipophilicity (methyl groups) and aromatic π-stacking potential (pyridine)
2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide 3,5-Bis(trifluoromethyl)phenyl Allyl Pyridin-2-yl Enhanced electron-withdrawing effects (CF₃ groups); allyl substituent increases steric bulk
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl Ethyl Furan-2-yl Polar sulfamoyl group improves solubility; furan reduces aromaticity vs. pyridine
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide 3,5-Dimethoxyphenyl Allyl Thiophen-2-yl Methoxy groups enhance electron density; thiophene offers sulfur-mediated interactions
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide 3,4-Dimethylphenyl Ethyl Pyrazin-2-yl Pyrazine introduces additional nitrogen atoms for hydrogen bonding

Biological Activity

N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H21N5OSC_{23}H_{21}N_{5}OS and a molecular weight of approximately 415.51 g/mol. Its structure features a triazole ring and a sulfanyl group, which are critical for its biological interactions.

Property Value
Molecular FormulaC23H21N5OS
Molecular Weight415.51 g/mol
CAS Number337505-60-9

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for the creation of various derivatives. Key steps include:

  • Formation of Triazole Ring : The initial reaction involves the condensation of appropriate hydrazine derivatives with thioketones to form the triazole structure.
  • Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl group through nucleophilic substitution.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating their potency against these cells .
Compound Cell Line IC50 (µM)
Compound 47fHCT1166.2
Compound 47eT47D27.3

Enzyme Inhibition

The compound also shows potential as an inhibitor of key enzymes involved in sterol biosynthesis:

  • CYP51 Inhibition : It has been identified as a strong inhibitor of CYP51, an enzyme critical for sterol biosynthesis in various pathogens including Leishmania .
  • Selectivity Profiles : Variants of this compound have exhibited selectivity towards inhibiting CYP5122A1 over CYP51, suggesting potential for targeted therapeutic applications .

The mechanism by which N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its biological effects is believed to involve:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins due to its structural features.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving mitochondrial disruption and caspase activation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on triazole-thione derivatives reported promising anticancer activity against various cell lines with modifications enhancing their efficacy .
  • Another investigation highlighted the synthesis and biological evaluation of triazole derivatives as potential antifungal agents .

Q & A

Q. Can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate logP (≈3.2), bioavailability (70–80%), and CYP450 interactions.
  • Molecular dynamics (MD) simulations (GROMACS) model membrane permeability.
  • Validate predictions with in vivo PK studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.